molecular formula C11H13NO5 B12336796 3,5-Bis(ethoxycarbonyl)-4-pyridone

3,5-Bis(ethoxycarbonyl)-4-pyridone

Cat. No.: B12336796
M. Wt: 239.22 g/mol
InChI Key: QWLHYRGPFRSQBO-UHFFFAOYSA-N
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Description

Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the class of 1,4-dihydropyridines. These compounds are known for their diverse pharmaceutical applications, particularly as calcium channel blockers. The compound has a molecular weight of 239.23 and is often used as a building block in organic synthesis for the preparation of various biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-component one-pot condensation reaction. This reaction includes the condensation of an aromatic aldehyde with ethyl acetoacetate and ammonia in the presence of an ethanol-water mixture . The reaction is often catalyzed by crystalline nano-zinc oxide under microwave irradiation to enhance the yield and reduce reaction time .

Industrial Production Methods: In industrial settings, the synthesis is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems are common to achieve efficient production .

Types of Reactions:

    Oxidation: Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate can undergo oxidation reactions to form pyridine derivatives.

    Reduction: The compound can be reduced to form 1,4-dihydropyridine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols are used under basic conditions.

Major Products:

Scientific Research Applications

Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its interaction with calcium channels. By blocking these channels, it prevents the influx of calcium ions into cells, which is essential for various physiological processes. This mechanism is particularly important in the context of cardiovascular diseases, where calcium channel blockers are used to manage hypertension and angina .

Comparison with Similar Compounds

  • Diethyl 2,6-dimethyl-4-(4-fluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
  • Diethyl 2,6-dimethyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate
  • Diethyl 4-(3,4-dimethoxyphenyl)-2,6-dihydroxy-2,6-bis(trifluoromethyl)piperidine-3,5-dicarboxylate

Uniqueness: Diethyl 4-oxo-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific structural features that allow it to act as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

diethyl 4-oxo-3H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C11H13NO5/c1-3-16-10(14)7-5-12-6-8(9(7)13)11(15)17-4-2/h5-7H,3-4H2,1-2H3

InChI Key

QWLHYRGPFRSQBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C=NC=C(C1=O)C(=O)OCC

Origin of Product

United States

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